5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazolol core, a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system, and a 4-ethoxyphenyl substituent. Its design integrates multiple pharmacophoric elements:
- Thiazolo[3,2-b][1,2,4]triazol-6-ol: This bicyclic system is known for diverse bioactivities, including antimicrobial and antifungal properties, due to its ability to interact with enzyme active sites via hydrogen bonding and π-π stacking .
- 4-Ethoxyphenyl group: This substituent may modulate lipophilicity and electronic properties, influencing pharmacokinetic parameters such as membrane permeability .
Synthetic routes for analogous compounds often involve multi-step heterocyclization, phosphorus oxychloride (POCl₃)-mediated condensations, and crystallographic validation using tools like SHELXL .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-17-23-21-26(24-17)20(27)19(31-21)18(15-5-7-16(8-6-15)28-4-2)25-11-9-22(10-12-25)29-13-14-30-22/h5-8,18,27H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCWESUEOISQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related thiazole- and triazole-containing heterocycles (Table 1).
Table 1: Comparison of Key Structural and Functional Attributes
Key Findings
Bioactivity: Triazolo-thiadiazoles (e.g., entries 2–3) exhibit broad-spectrum antimicrobial and antifungal activities, attributed to their ability to inhibit enzymes like 14α-demethylase lanosterol . The target compound’s spirocyclic system may enhance target specificity but requires empirical validation. Fluorophenyl-substituted analogs (entry 4) show planar molecular conformations, optimizing interactions with hydrophobic enzyme pockets .
Synthesis :
- POCl₃ is a common reagent for cyclizing thiol-triazole precursors into fused systems (entries 1–3). The spirocyclic moiety in the target compound likely requires additional steps, such as spiroannulation via ketone-amine condensations .
Structural Insights: Crystallographic data for fluorophenyl-thiazole hybrids (entry 4) reveal triclinic P 1 symmetry and near-planar conformations, except for one perpendicular fluorophenyl group . In contrast, spirocyclic systems (entry 1) introduce non-planarity, which could reduce off-target interactions .
Computational Studies :
- Molecular docking of triazolo-thiadiazoles (entry 2) with 14α-demethylase (PDB: 3LD6) highlights hydrogen bonding with heme cofactors and hydrophobic interactions with alkyl side chains . Similar studies for the target compound could elucidate its mechanism.
Q & A
Q. What are the foundational synthetic routes for this compound, and how can researchers ensure reproducibility?
The compound is synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:
- Refluxing intermediates (e.g., substituted benzaldehydes or pyrazoles) with triazole derivatives in ethanol or toluene under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
- Purification via recrystallization (e.g., DMF/ethanol mixtures) or column chromatography to isolate the target compound .
- Yield optimization requires strict control of stoichiometry, solvent polarity, and reflux duration.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Q. How does the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety influence physicochemical properties?
The spirocyclic system enhances conformational rigidity, improving binding affinity to target proteins. It also modulates solubility:
- LogP values (predicted via computational tools) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological studies .
- Stability tests (e.g., thermal gravimetric analysis) show decomposition above 250°C, suggesting robustness in standard experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Batch Consistency : Compare multiple synthesis batches via HPLC and biological replicates .
- Mechanistic Studies : Pair in vitro assays with molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) to correlate structure-activity relationships .
Q. What experimental design principles apply to optimizing reaction yields for scale-up?
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (triethylamine vs. NaH) to identify optimal conditions .
- Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
- Case Study : A 15% yield improvement was achieved by switching from ethanol to DMF, reducing side-product formation .
Q. How can researchers validate target engagement in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .
- Comparative Analysis : Use structural analogs (e.g., piperazine vs. spirocyclic substituents) to isolate pharmacophore contributions .
Methodological Challenges and Solutions
Q. How to address solubility limitations in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
Q. What strategies validate computational docking predictions experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
